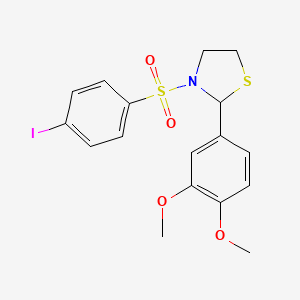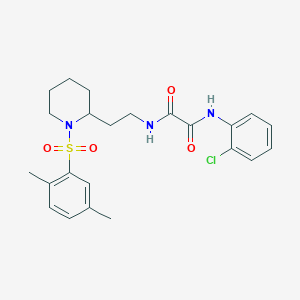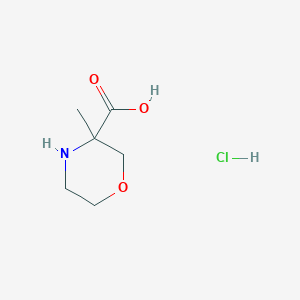![molecular formula C8H15NO B2407643 9-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-00-4](/img/structure/B2407643.png)
9-Oxa-5-azaspiro[3.6]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-5-azaspiro[3.6]decane is a heterocyclic organic compound with a unique three-dimensional structure . It has a molecular weight of 141.21 .
Synthesis Analysis
The synthesis of spirocyclic molecules like this compound often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The key synthetic step is often iodocyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton often involves free radical chemistry . C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions are the most useful strategies employed for the construction of the heterocyclic rings .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Synthetic Approaches : The spiroaminal ring systems, including variants like 1-oxa-7-azaspiro and related structures, are cores of natural or synthetic products with significant biological activities. These compounds are challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
- Development of Multifunctional Modules for Drug Discovery : Novel classes of thia/oxa-azaspiro compounds, including structures similar to 9-Oxa-5-azaspiro[3.6]decane, have been synthesized as multifunctional, structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
- Crystal Structure Analysis : The crystal structure of related compounds, such as 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offers insights into the stereochemistry and conformation of these types of compounds (Wen, 2002).
Biological and Pharmacological Potential
- Antitumor Activity : Some derivatives, like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have shown antitumor activity against various human cancer cell lines, indicating the potential of these structures in cancer therapy (Yang et al., 2019).
- Muscarinic Agonists for Dementia Treatment : Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been explored as muscarinic agonists for the treatment of dementia, including Alzheimer's disease, showing potential in ameliorating cognitive impairments (Tsukamoto et al., 1995).
Advanced Chemical Synthesis
- Spirobicyclic Systems in Carbohydrate Chemistry : Oxa-aza spirobicycles, including structures related to this compound, have been synthesized using intramolecular hydrogen atom transfer in carbohydrate systems. This indicates a novel approach in carbohydrate chemistry and spirobicycle synthesis (Freire et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo . This suggests that 9-Oxa-5-azaspiro[3.6]decane and similar compounds could have potential applications in the development of new drugs.
Wirkmechanismus
Target of Action
The primary targets of 9-Oxa-5-azaspiro[3.6]decane are currently unknown . This compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes at the molecular level .
Biochemical Pathways
It is suggested that this compound may be promising for the production of important biologically active compounds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that the compound has potential therapeutic and industrial applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
9-oxa-5-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHADWSWRZUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)
![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)




![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

